molecular formula C11H10N2O B14257154 Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- CAS No. 186752-36-3

Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-

Katalognummer: B14257154
CAS-Nummer: 186752-36-3
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: PAVFXBBHZSVUCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- is a heterocyclic compound that features a fused naphthalene and isoxazole ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the isoxazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the cycloaddition reaction for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- is unique due to its fused naphthalene and isoxazole rings, which provide a rigid and planar structure. This rigidity can enhance binding affinity to biological targets and improve the compound’s stability .

Eigenschaften

CAS-Nummer

186752-36-3

Molekularformel

C11H10N2O

Molekulargewicht

186.21 g/mol

IUPAC-Name

4,5-dihydrobenzo[g][2,1]benzoxazol-3-amine

InChI

InChI=1S/C11H10N2O/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4H,5-6,12H2

InChI-Schlüssel

PAVFXBBHZSVUCB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(ON=C2C3=CC=CC=C31)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.